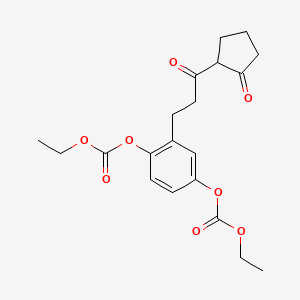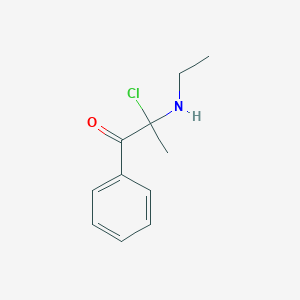
2-Chloro-2-(ethylamino)-1-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2-(ethylamino)-1-phenylpropan-1-one is an organic compound that belongs to the class of substituted phenylpropanones This compound is characterized by the presence of a chloro group, an ethylamino group, and a phenyl group attached to a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(ethylamino)-1-phenylpropan-1-one typically involves the reaction of 2-chloro-1-phenylpropan-1-one with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{2-Chloro-1-phenylpropan-1-one} + \text{Ethylamine} \rightarrow \text{this compound} ]
The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-2-(ethylamino)-1-phenylpropan-1-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenylpropanones.
Oxidation: Formation of phenylpropanone derivatives or carboxylic acids.
Reduction: Formation of phenylpropanol derivatives.
Applications De Recherche Scientifique
2-Chloro-2-(ethylamino)-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Chloro-2-(ethylamino)-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors, leading to changes in biochemical pathways and cellular functions. The exact molecular targets and pathways involved are subject to ongoing research.
Comparaison Avec Des Composés Similaires
2-Chloro-2-(ethylamino)-1-phenylpropan-1-one can be compared with other similar compounds such as:
2-Chloro-1-phenylpropan-1-one: Lacks the ethylamino group, making it less reactive in certain nucleophilic substitution reactions.
2-Amino-2-phenylpropan-1-one:
2-Chloro-2-(methylamino)-1-phenylpropan-1-one: Similar structure but with a methylamino group instead of an ethylamino group, leading to differences in chemical properties and reactivity.
Propriétés
Numéro CAS |
91131-21-4 |
|---|---|
Formule moléculaire |
C11H14ClNO |
Poids moléculaire |
211.69 g/mol |
Nom IUPAC |
2-chloro-2-(ethylamino)-1-phenylpropan-1-one |
InChI |
InChI=1S/C11H14ClNO/c1-3-13-11(2,12)10(14)9-7-5-4-6-8-9/h4-8,13H,3H2,1-2H3 |
Clé InChI |
WHPCKEBJVPJZAB-UHFFFAOYSA-N |
SMILES canonique |
CCNC(C)(C(=O)C1=CC=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



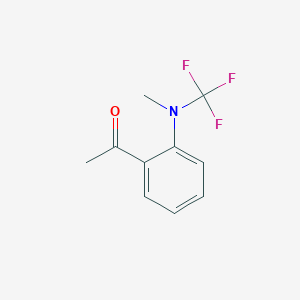

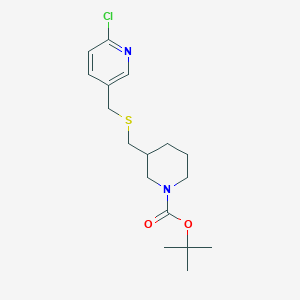
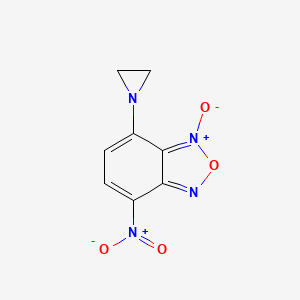
![8,8-Dimethyl-4-methylene-1-oxaspiro[2.5]oct-5-ene](/img/structure/B13954255.png)
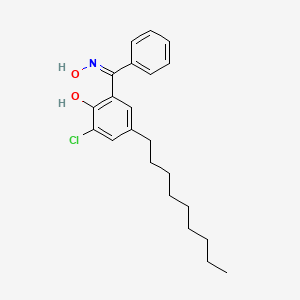
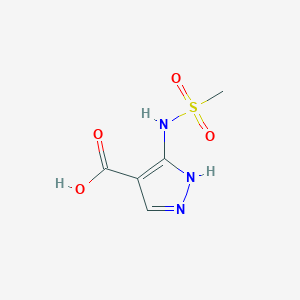

![7-(2-Aminoethyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13954269.png)

![N-(9-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)isobutyramide](/img/structure/B13954276.png)
